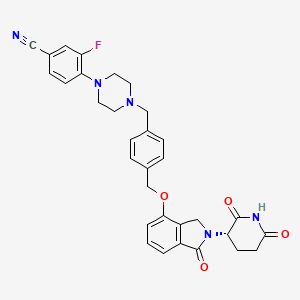
Mezigdomide
描述
Mezigdomide, also known as BMS-986348, is a novel cereblon E3 ligase modulator developed by Bristol Myers Squibb. It is primarily investigated for its potential in treating relapsed and refractory multiple myeloma. This compound induces potent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells .
科学研究应用
Mezigdomide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the cereblon E3 ligase complex and its role in protein degradation.
Biology: Investigated for its effects on immune cell modulation and transcription factor degradation.
Medicine: Primarily researched for its potential in treating multiple myeloma and other hematological malignancies.
Industry: Potential applications in the development of new therapeutic agents targeting protein degradation pathways
作用机制
Mezigdomide exerts its effects by binding to cereblon, a component of the cullin 4A ring ligase-cereblon E3 ubiquitin ligase complex. This binding alters the conformation of cereblon, leading to the recruitment of novel protein substrates for selective proteasomal degradation. The primary targets of this compound are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation results in increased apoptosis of multiple myeloma cells and activation of T cells .
安全和危害
未来方向
生化分析
Biochemical Properties
Mezigdomide has been shown to interact with key transcription factors in hematopoietic cell development and differentiation, namely IKAROS and Aiolos . The compound potently degrades these proteins, conferring broader activity in preclinical models compared with similar compounds like lenalidomide and iberdomide .
Cellular Effects
In vitro studies have shown that this compound has increased preclinical activity as a single-agent in KMT2A-r and NPM1c AML cell lines, including sensitivity in cell lines resistant to lenalidomide and iberdomide . This suggests that this compound influences cell function by modulating the activity of IKAROS and Aiolos, which are crucial for cell development and differentiation .
Molecular Mechanism
The superior activity of this compound compared with lenalidomide or iberdomide is due to its increased depth, rate, and duration of IKAROS protein degradation . This suggests that this compound binds to these proteins and promotes their degradation, thereby influencing gene expression and cellular processes .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the search results. Given its role in degrading IKAROS and Aiolos, it is likely that the compound interacts with the pathways these proteins are involved in .
准备方法
Synthetic Routes and Reaction Conditions: Mezigdomide is synthesized through a multi-step process involving the formation of a piperidinyl-isoindolinone core, followed by the introduction of a piperazinyl-benzonitrile moiety. The synthetic route typically involves:
- Formation of the piperidinyl-isoindolinone core through cyclization reactions.
- Introduction of the piperazinyl-benzonitrile moiety via nucleophilic substitution reactions.
- Final purification steps to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: Mezigdomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound and its derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
相似化合物的比较
Mezigdomide is compared with other cereblon E3 ligase modulators such as lenalidomide and pomalidomide. While all these compounds target cereblon, this compound has the greatest cereblon-binding potency and induces the most potent degradation of Ikaros and Aiolos. This results in enhanced tumoricidal and immune-stimulatory effects compared to lenalidomide and pomalidomide .
Similar Compounds:
Lenalidomide: Another cereblon E3 ligase modulator used in the treatment of multiple myeloma.
Pomalidomide: A cereblon E3 ligase modulator with similar applications but less potent than this compound.
Iberdomide: A newer cereblon E3 ligase modulator with intermediate potency between lenalidomide and this compound.
This compound’s unique properties make it a promising candidate for further research and development in the field of cancer therapy.
属性
IUPAC Name |
4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTINZZFBHWSAGL-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2259648-80-9 | |
| Record name | Mezigdomide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2259648809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEZIGDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88IH4O02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)
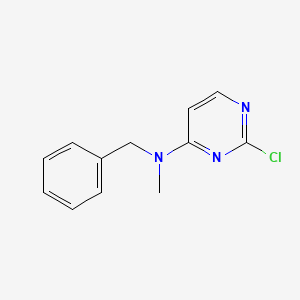
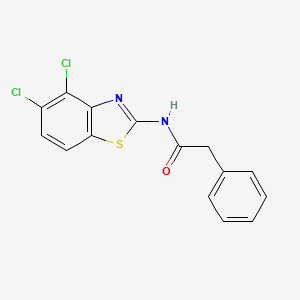
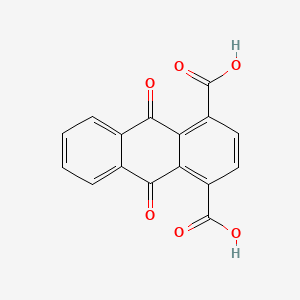
![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)
![1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one](/img/structure/B2442536.png)
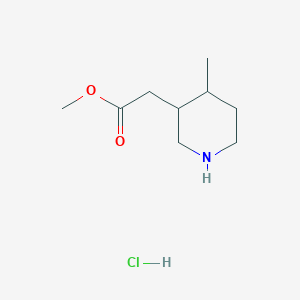
![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2442539.png)
![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)
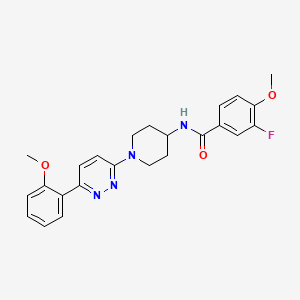

![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)
![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)
![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)